Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate
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Overview
Description
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a fluorinated benzoate core, a cyanocyclopentyl group, and a carbamoyl-methylamino linkage, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-fluorobenzoate core, which is then functionalized with a carbamoyl-methylamino group. The cyanocyclopentyl group is introduced through a nucleophilic substitution reaction. Key steps include:
Formation of the 4-fluorobenzoate core: This can be achieved through electrophilic aromatic substitution reactions, where a fluorine atom is introduced onto the benzene ring.
Introduction of the carbamoyl-methylamino group: This step often involves the use of carbamoyl chloride and a suitable amine under basic conditions.
Attachment of the cyanocyclopentyl group: This is typically done via nucleophilic substitution, where a cyanocyclopentyl halide reacts with the amine group on the benzoate core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary, but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Industry: The compound could be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, for example, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-bromobenzoate: Bromine atom instead of fluorine.
Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-iodobenzoate: Iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-fluorobenzoate can significantly influence its chemical properties, such as its reactivity and stability. Fluorine atoms are known to enhance the metabolic stability of compounds, making them more resistant to degradation in biological systems. This can be particularly advantageous in drug development, where increased stability can lead to improved efficacy and reduced side effects.
Properties
IUPAC Name |
methyl 3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-23-15(22)11-4-5-12(17)13(8-11)19-9-14(21)20-16(10-18)6-2-3-7-16/h4-5,8,19H,2-3,6-7,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIOIYBWQVEKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)NCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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